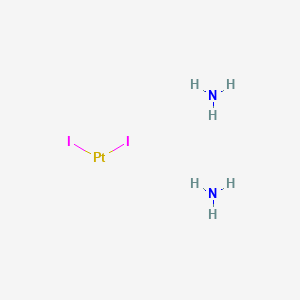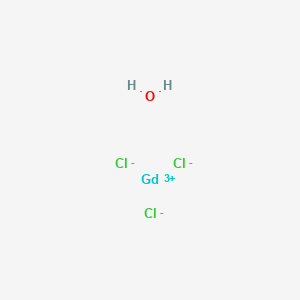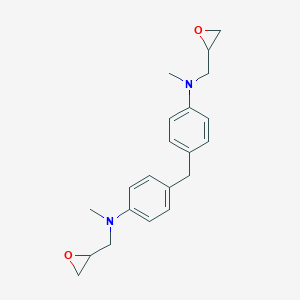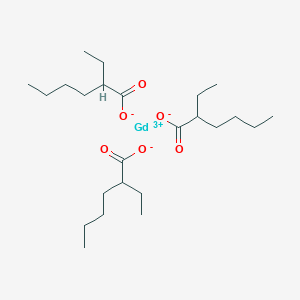
Hexanoic acid, 2-ethyl-, gadolinium(3+) salt
Vue d'ensemble
Description
“Hexanoic acid, 2-ethyl-, gadolinium(3+) salt” is a chemical compound. The best available substance name, EC number, CAS number, and/or the molecular and structural formulas are displayed in the InfoCard . The molecular formula of the compound is C8H16O2 .
Molecular Structure Analysis
The molecular structure of “Hexanoic acid, 2-ethyl-, gadolinium(3+) salt” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Applications De Recherche Scientifique
Application in Nanoparticle Synthesis
- Summary of the Application: This compound is used as a precursor in the preparation of inorganic nanoparticles in oil-in-water microemulsions .
- Methods of Application or Experimental Procedures: The toluene-based precursor solution is composed by mixing gadolinium (III) 2-ethylhexanoate and cerium (III) 2-ethylhexanoate to achieve the right stoichiometry .
- Results or Outcomes: The use of these precursors allows for the controlled synthesis of nanoparticles with desired properties. However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the available resources .
Application in Bioimaging
- Summary of the Application: Gadolinium (Gd) based contrast agents (CAs) represent one of the most advanced developments in the application of Gd for magnetic resonance imaging (MRI) .
- Methods of Application or Experimental Procedures: The compound is used as a contrast agent in MRI. It is administered intravenously to patients .
- Results or Outcomes: The use of these contrast agents has significantly benefited bioimaging applications. However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the available resources .
Application in Catalysts
- Summary of the Application: Ethylhexanoates, such as gadolinium 2-ethylhexanoate, are carboxylates with many commercial applications. They are commonly used in various catalysts for oxidation, hydrogenation, and polymerization .
- Methods of Application or Experimental Procedures: The compound is used as a catalyst in various chemical reactions. However, the specific methods of application or experimental procedures were not provided in the available resources .
- Results or Outcomes: The use of these catalysts has significantly benefited various chemical reactions. However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the available resources .
Application in Polymer Production
- Summary of the Application: Ethylhexanoates, such as gadolinium 2-ethylhexanoate, are used as catalysts in polymer production .
- Methods of Application or Experimental Procedures: The compound is used as a catalyst in the production of polymers. However, the specific methods of application or experimental procedures were not provided in the available resources .
- Results or Outcomes: The use of these catalysts has significantly benefited various polymer production processes. However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the available resources .
Application in Oxidation Reactions
- Summary of the Application: Ethylhexanoates, such as gadolinium 2-ethylhexanoate, are used as catalysts in oxidation reactions .
- Methods of Application or Experimental Procedures: The compound is used as a catalyst in various oxidation reactions. However, the specific methods of application or experimental procedures were not provided in the available resources .
- Results or Outcomes: The use of these catalysts has significantly benefited various oxidation reactions. However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the available resources .
Application in Hydrogenation Reactions
- Summary of the Application: Ethylhexanoates, such as gadolinium 2-ethylhexanoate, are used as catalysts in hydrogenation reactions .
- Methods of Application or Experimental Procedures: The compound is used as a catalyst in various hydrogenation reactions. However, the specific methods of application or experimental procedures were not provided in the available resources .
- Results or Outcomes: The use of these catalysts has significantly benefited various hydrogenation reactions. However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the available resources .
Safety And Hazards
Propriétés
IUPAC Name |
2-ethylhexanoate;gadolinium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Gd/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOULXZJCOXBGLP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45GdO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890782 | |
| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanoic acid, 2-ethyl-, gadolinium(3+) salt | |
CAS RN |
19189-19-6 | |
| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019189196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)
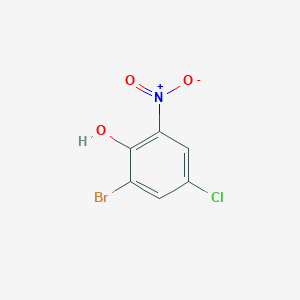




![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)
